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Introduction
Ivabradine is a heart rate-lowering agent primarily metabolized in the liver and intestines by the

cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] The major active metabolite is N-desmethyl

Ivabradine (S-18982), which is also metabolized by CYP3A4 and circulates at approximately

40% of the parent drug's concentration.[4][5][6] 8-Demethyl Ivabradine is another known

metabolite of Ivabradine.[7][8][9][10] While the pharmacological activity and metabolic profile of

N-desmethyl Ivabradine are well-documented, detailed studies on 8-Demethyl Ivabradine are

less prevalent in publicly available literature.

These application notes provide a framework for utilizing 8-Demethyl Ivabradine as a

reference standard in drug metabolism studies. The protocols outlined below are based on

established methodologies for Ivabradine and its major metabolites and can be adapted for the

investigation of 8-Demethyl Ivabradine's metabolic fate and its potential role in drug-drug

interactions.
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Compound Molecular Formula
Molecular Weight (
g/mol )

CAS Number

Ivabradine C₂₇H₃₆N₂O₅ 468.59 155974-00-8

N-desmethyl

Ivabradine
C₂₆H₃₄N₂O₅ 454.56 215935-23-2

8-Demethyl

Ivabradine
C₂₆H₃₄N₂O₅ 454.56 304464-97-9

Table 2: Representative Pharmacokinetic Parameters of
Ivabradine and N-desmethyl Ivabradine in Rats (Oral
Administration)

Compound t½ (h) Cmax (ng/mL)
AUC(0-t)
(ng·h/mL)

AUC(0-∞)
(ng·h/mL)

Ivabradine 2.12 ± 0.28

Data not

consistently

reported

Data not

consistently

reported

Data not

consistently

reported

N-desmethyl

Ivabradine
3.41 ± 0.49

Data not

consistently

reported

Data not

consistently

reported

Data not

consistently

reported

Note: Specific Cmax and AUC values can vary significantly depending on the study design. The

provided t½ values are from a study in rats.[1][11]

Experimental Protocols
In Vitro Metabolism of 8-Demethyl Ivabradine in Human
Liver Microsomes
Objective: To determine the metabolic stability of 8-Demethyl Ivabradine and identify its

potential metabolites when incubated with human liver microsomes.

Materials:
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8-Demethyl Ivabradine (reference standard)

Human Liver Microsomes (HLMs)

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

Phosphate buffer (e.g., 100 mM, pH 7.4)

Acetonitrile (ACN) or other suitable organic solvent for quenching

LC-MS/MS system

Protocol:

Preparation of Incubation Mixture:

Prepare a stock solution of 8-Demethyl Ivabradine in a suitable solvent (e.g., DMSO).

In a microcentrifuge tube, combine phosphate buffer, HLMs (final concentration typically

0.2-1.0 mg/mL), and the 8-Demethyl Ivabradine stock solution (final concentration

typically 1-10 µM).

Pre-incubate the mixture at 37°C for 5 minutes.

Initiation of Metabolic Reaction:

Initiate the reaction by adding the NADPH regenerating system.

Incubate at 37°C with gentle shaking.

Time Point Sampling and Reaction Termination:

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the

incubation mixture.

Immediately terminate the reaction by adding a cold quenching solution (e.g., acetonitrile)

to the aliquot.
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Sample Processing:

Vortex the samples and centrifuge to precipitate the microsomal proteins.

Transfer the supernatant to a new tube or a 96-well plate for analysis.

LC-MS/MS Analysis:

Analyze the samples using a validated LC-MS/MS method to quantify the remaining 8-
Demethyl Ivabradine and identify potential metabolites.

Data Analysis:

Calculate the percentage of 8-Demethyl Ivabradine remaining at each time point.

Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Characterize the mass-to-charge ratio (m/z) of potential metabolites.
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Caption: Workflow for in vitro metabolism of 8-Demethyl Ivabradine.
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CYP3A4 Inhibition Assay using 8-Demethyl Ivabradine
Objective: To determine the potential of 8-Demethyl Ivabradine to inhibit the activity of

CYP3A4, a key enzyme in drug metabolism.

Materials:

8-Demethyl Ivabradine

Human Liver Microsomes (HLMs) or recombinant human CYP3A4

A specific CYP3A4 probe substrate (e.g., midazolam or testosterone)

NADPH regenerating system

Phosphate buffer (pH 7.4)

Positive control inhibitor (e.g., ketoconazole)

LC-MS/MS system

Protocol:

IC50 Determination (Direct Inhibition):

Prepare a series of dilutions of 8-Demethyl Ivabradine.

In separate tubes, combine HLMs, phosphate buffer, and each concentration of 8-
Demethyl Ivabradine or the positive control.

Add the CYP3A4 probe substrate.

Pre-incubate at 37°C for 5 minutes.

Initiate the reaction by adding the NADPH regenerating system.

Incubate for a predetermined time (within the linear range of metabolite formation).

Terminate the reaction with a quenching solution.
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Process the samples as described in the previous protocol.

Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.

Time-Dependent Inhibition (IC50 Shift Assay):

Perform two sets of incubations as described above.

In the first set, pre-incubate 8-Demethyl Ivabradine with HLMs and the NADPH

regenerating system for a defined period (e.g., 30 minutes) before adding the probe

substrate.

In the second set (control), pre-incubate without the NADPH regenerating system.

After the pre-incubation, add the probe substrate and proceed with the reaction and

analysis as for direct inhibition.

Data Analysis:

Calculate the percentage of inhibition of the probe substrate's metabolism at each

concentration of 8-Demethyl Ivabradine.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the

inhibitor concentration.

A significant shift in the IC50 value in the time-dependent inhibition assay suggests that a

metabolite of 8-Demethyl Ivabradine may be a more potent inhibitor.
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Caption: Workflow for CYP3A4 inhibition assays.

Analytical Method for Quantification of 8-Demethyl
Ivabradine
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the

quantification of 8-Demethyl Ivabradine in biological matrices (e.g., plasma, microsomal

incubates).

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system
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Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Typical LC-MS/MS Parameters (to be optimized):

Column: A reverse-phase C18 column is commonly used.

Mobile Phase: A gradient of an aqueous solution (e.g., ammonium formate or formic acid in

water) and an organic solvent (e.g., acetonitrile or methanol).

Ionization Mode: Positive electrospray ionization (ESI+).

MS/MS Transitions:

8-Demethyl Ivabradine: Precursor ion (m/z) → Product ion (m/z). Specific transitions

need to be determined by direct infusion of the reference standard. For a related

metabolite, N-desmethyl Ivabradine, a transition of m/z 455.2 → 262.2 has been reported.

[1]

Internal Standard (IS): A structurally similar and stable isotope-labeled compound is ideal.

Method Validation (as per FDA/ICH guidelines):[12]

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte

and IS in blank matrix.

Linearity: A calibration curve with a correlation coefficient (r²) of ≥ 0.99.

Accuracy and Precision: Intra- and inter-day precision (%CV) should be within ±15% (±20%

for the Lower Limit of Quantification, LLOQ).

Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological

matrix.

Recovery: The efficiency of the extraction procedure.

Stability: Stability of the analyte in the biological matrix under various storage and handling

conditions.
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Signaling Pathway
The primary metabolic pathway of Ivabradine involves CYP3A4-mediated oxidation.[1][2][3]

While the direct pathway to 8-Demethyl Ivabradine is not as extensively detailed as N-

demethylation, it would also be presumed to be mediated by CYP enzymes, primarily CYP3A4.
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Caption: Postulated metabolic pathway of Ivabradine.

Conclusion
While 8-Demethyl Ivabradine is a known metabolite of Ivabradine, its specific role in the

overall pharmacology and metabolism of the parent drug requires further investigation. The

protocols provided here offer a starting point for researchers to characterize the metabolic

properties of 8-Demethyl Ivabradine. By utilizing it as a reference standard in well-designed in

vitro and in vivo studies, a more complete understanding of Ivabradine's disposition can be

achieved. This knowledge is crucial for predicting potential drug-drug interactions and ensuring

the safe and effective use of Ivabradine in diverse patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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